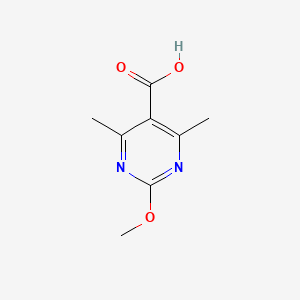

2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of pyrimidine chemistry that began in the late nineteenth and early twentieth centuries. Pyrimidine carboxylic acids as a class gained particular attention following the recognition of pyrimidine rings in naturally occurring nucleotides and their synthetic analogues. The specific compound this compound, bearing Chemical Abstracts Service number 4786-61-2, represents a more recent addition to this family of compounds, developed as synthetic methodologies for heterocyclic chemistry advanced.

The historical significance of this compound is closely tied to the evolution of synthetic methodologies for pyrimidine carboxylic acids. Early synthetic approaches to pyrimidine carboxylic acids faced significant challenges related to regioselectivity and functional group compatibility. The development of more sophisticated synthetic routes allowed for the preparation of highly substituted pyrimidine derivatives like this compound, which would have been difficult to access using earlier methodologies. The compound's synthesis and characterization contributed to the understanding of how multiple substituents on the pyrimidine ring influence both synthetic accessibility and chemical reactivity.

The discovery and development of this compound also reflects broader trends in medicinal chemistry and pharmaceutical research, where highly substituted heterocyclic compounds have been recognized for their potential biological activities. The systematic exploration of pyrimidine derivatives with various substitution patterns has been driven by the search for new pharmacologically active compounds, with carboxylic acid-containing pyrimidines representing particularly important targets due to their ability to serve as bioisosteres for natural substrates.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry due to its unique combination of functional groups and substitution pattern on the pyrimidine ring. The compound exemplifies the principle that systematic substitution of heterocyclic rings can dramatically alter both chemical reactivity and physical properties. The presence of electron-donating methyl groups at positions 4 and 6, combined with the electron-withdrawing carboxylic acid at position 5 and methoxy group at position 2, creates a complex electronic environment that influences the compound's chemical behavior.

The compound's significance extends to its role as a synthetic intermediate in heterocyclic chemistry. Pyrimidine carboxylic acids, particularly those bearing multiple substituents like this compound, serve as versatile building blocks for the construction of more complex heterocyclic systems. The carboxylic acid functionality provides a reactive handle for various transformations, including amide formation, ester synthesis, and decarboxylative modifications. The decarboxylative halogenation reactions of pyrimidine carboxylic acids, for instance, represent important synthetic transformations that can provide access to halogenated pyrimidine derivatives that would be difficult to prepare by other methods.

The electronic properties of this compound make it particularly interesting from a theoretical standpoint. The pyrimidine ring system is inherently π-deficient compared to benzene, and the addition of multiple substituents creates complex electronic interactions. The methoxy group at position 2 can participate in resonance interactions with the pyrimidine nitrogen atoms, while the methyl groups at positions 4 and 6 provide electron density through inductive effects. These electronic interactions influence the compound's reactivity patterns and make it a valuable model system for understanding substituent effects in heterocyclic chemistry.

The compound also demonstrates the importance of substitution patterns in determining chemical reactivity. In pyrimidine systems, positions 2, 4, and 6 are activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. However, the presence of substituents at these positions, as in this compound, significantly modifies this reactivity pattern. The methoxy and methyl substituents reduce the electrophilicity of the pyrimidine ring while the carboxylic acid group provides an alternative site for chemical transformations.

Research into related pyrimidine carboxylic acids has revealed important structure-activity relationships that help explain the significance of compounds like this compound. Studies of 4,6-dimethylpyrimidine-5-carboxylic acid and its derivatives have shown that the positioning and nature of substituents dramatically influence both synthetic accessibility and biological activity. The addition of a methoxy group at position 2, as in this compound, introduces additional complexity while potentially enhancing certain chemical and biological properties.

属性

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(7(11)12)5(2)10-8(9-4)13-3/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMZNFNWKYQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610151 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-61-2 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Pyrimidine Ring Construction and Substitution

A patented method for related pyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine involves three key steps: salifying reaction, cyanamide reaction, and condensation reaction. Although this patent specifically addresses 2-chloro-4,6-dimethoxypyrimidine, the methodology provides a foundational synthetic route adaptable to 2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid by subsequent functional group modifications.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| A | Salifying reaction | Malononitrile, methanol, composite solvent, HCl gas | Dimethyl propylene diimine dihydrochloride | High yield, product dried at RT |

| B | Cyanamide reaction | Potassium hydroxide, water, 50% H2NCN solution | 3-amino-3-methoxy-N-cyano-2-propylene imine | 1-10 h at RT, washed and dried |

| C | Condensation | Catalyst, HCl gas, complexing agent, methanol recrystallization | 2-chloro-4,6-dimethoxypyrimidine crystals | 99% purity, melting point 103-104 °C |

This method emphasizes the use of a composite solvent system (dimethylformamide, dimethyl sulfoxide, etc.) to optimize yield and purity. The condensation step under acidic conditions facilitates ring closure and substitution, which could be modified for methoxy and methyl groups introduction at the desired positions.

For example, nucleophilic substitution of 2,6-dichloropyridine-3-carboxylate with sodium methoxide or methylamine in solvents like DMF or THF yields methoxy and methylamino substitutions selectively at different positions. This principle can be extrapolated to pyrimidine systems for selective methyl and methoxy group introduction.

Carboxylation at Position 5

Carboxylation of the pyrimidine ring at position 5 is typically introduced via hydrolysis of ester intermediates or direct carboxylation reactions. The hydrolysis of methyl esters under alkaline conditions followed by acidification is a common approach.

A related synthesis of methoxy-substituted pyridine carboxylic acid derivatives involves:

- Ester formation via reaction with dimethyl oxalate and lithium hydride in methanol

- Hydrolysis with lithium hydroxide at low temperatures (-5 to 5 °C)

- Acidification with aqueous HCl to precipitate the carboxylic acid

This method ensures high purity and yield of the carboxylic acid functionality.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Key Intermediate/Product | Yield & Notes |

|---|---|---|---|

| Salifying reaction | Malononitrile, methanol, composite solvent, HCl | Dimethyl propylene diimine dihydrochloride | High yield, room temperature drying |

| Cyanamide reaction | KOH, water, 50% H2NCN solution, RT | 3-amino-3-methoxy-N-cyano-2-propylene imine | 1-10 h, washing and drying |

| Condensation reaction | Catalyst, HCl gas, complexing agent, methanol | 2-chloro-4,6-dimethoxypyrimidine crystals | 99% purity, melting point 103-104 °C |

| Nucleophilic substitution | Sodium methoxide or methylamine, solvent (DMF) | Methoxy and methyl substituted pyrimidine | Selectivity depends on solvent and nucleophile |

| Ester hydrolysis | LiOH, MeOH, low temperature (-5 to 5 °C) | Carboxylic acid derivative | High purity, acidification with HCl |

Research Findings and Considerations

- The choice of solvent critically influences regioselectivity in nucleophilic substitution reactions on pyrimidine derivatives. DMF favors substitution at the 6-position, important for methylation strategies.

- The use of composite solvents in the salifying step enhances yield and purity by optimizing solubility and reaction kinetics.

- Temperature control during ester hydrolysis and acidification is essential to prevent side reactions and ensure high purity of the carboxylic acid group.

- The overall yield of complex pyrimidine derivatives can reach up to 67% in optimized multi-step syntheses, balancing efficiency and product quality.

化学反应分析

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 2 participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with strong acids (e.g., HBr in acetic acid) replaces the methoxy group with a hydroxyl group, forming 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylic acid .

-

Alkoxy Exchange : Reaction with thiols or amines in polar aprotic solvents (e.g., DMF) yields thioether or secondary amine derivatives.

Example Reaction :

Conditions: Reflux in acetic acid, 4–6 hours .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical transformations:

Mechanistic Insight: Amidation proceeds via activation of the carboxylic acid to a mixed anhydride or active ester intermediate .

Condensation and Cyclization Reactions

The methyl groups at positions 4 and 6 activate the pyrimidine ring for condensation:

-

Aldol Condensation : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions (NaOEt/ethanol) forms styryl derivatives via deprotonation at the methyl groups .

-

Heterocycle Formation : Heating with urea or thiourea generates fused pyrimidino[4,5-d]pyrimidine systems .

Example :

Key Step: Base-mediated deprotonation of methyl groups enables nucleophilic attack on the aldehyde .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5 (para to the carboxylic acid):

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Nitro-2-methoxy-4,6-dimethylpyrimidine | Low regioselectivity |

| Br₂ | FeBr₃, CH₂Cl₂ | 5-Bromo derivative | Major product (>80%) |

Rationale: The carboxylic acid group acts as a meta-directing deactivating group, but the methoxy and methyl substituents enhance ring electron density .

Reduction and Oxidation

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to the corresponding alcohol (5-hydroxymethyl derivative).

-

Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids, yielding 2-methoxy-4,6-dicarboxypyrimidine-5-carboxylic acid.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related pyrimidines:

Thermodynamic and Kinetic Data

科学研究应用

Anticancer Properties

Research indicates that compounds related to 2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid exhibit potential as selective inhibitors of the ERK5 kinase pathway, which is implicated in cancer cell proliferation and survival. A study optimized various pyrrole carboxamide derivatives, leading to the identification of potent ERK5 inhibitors with enhanced oral bioavailability .

Table 1: Inhibition Potency of Pyrrole Carboxamide Derivatives

| Compound | IC₅₀ (nM) | Oral Bioavailability (%) |

|---|---|---|

| 32a | 150 | 20 |

| 32g | 80 | 42 |

| 34b | 300 | 42 |

This table summarizes the inhibitory potency and pharmacokinetic properties of selected compounds derived from the pyrimidine structure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine carboxylic acids can exhibit significant antibacterial activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

Herbicide Development

In agricultural research, similar pyrimidine derivatives have been identified as degradation products in soil analysis, indicating their potential environmental impact and utility in herbicide formulations. The stability and degradation pathways of such compounds are crucial for assessing their effectiveness as herbicides .

Case Study: ERK5 Inhibition

A comprehensive study focused on optimizing the potency and pharmacokinetics of ERK5 inhibitors led to the discovery of a nonbasic pyrazole analogue that maintained low efflux ratios and high oral bioavailability while effectively inhibiting ERK5 activity . This case highlights the importance of structural modifications in enhancing drug efficacy.

Case Study: Agricultural Impact

Research conducted on the degradation pathways of sulfosulphuron revealed that related compounds like this compound could be monitored for environmental safety and efficacy as herbicides . The study utilized advanced analytical techniques such as ESI LC-MS/MS to trace these compounds in soil samples.

作用机制

The mechanism by which 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Pathway Modulation: The compound can influence various signaling pathways, leading to changes in cellular functions.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogs:

*APIs: Active Pharmaceutical Ingredients

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to chloro or methylthio substituents in analogs like 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid .

- Bioactivity : Ethyl ester derivatives (e.g., Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate) are precursors for drug candidates targeting androgen receptors, highlighting the role of ester groups in improving cell permeability .

Comparison with Analogous Syntheses:

- Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Synthesized from ethyl 3-oxobutanoate, urea, and acetaldehyde in ethanol under HCl catalysis (79% yield) .

- 4,6-Dimethylpyrimidine-5-carboxylic Acid : Produced via hydrolysis of ester precursors or direct carboxylation of pyrimidine rings, with global production capacity projected to grow at 4.2% CAGR (2020–2025) .

Physicochemical Properties

Challenges and Opportunities

- Synthetic Challenges : Selective introduction of methoxy groups without over-functionalization remains a hurdle .

- Market Trends : Growing demand for 4,6-dimethylpyrimidine-5-carboxylic acid derivatives in Asia-Pacific markets due to cost-effective manufacturing .

- Research Gaps: Limited data on the biological activity of this compound necessitates further pharmacological profiling.

生物活性

2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential biological activities. This compound, with a molecular formula of C₈H₁₀N₂O₃, features a methoxy group that influences its solubility and reactivity. Understanding its biological activity is essential for its application in pharmacological and biochemical research.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Methoxy group : Substituted at the 2-position, enhancing solubility.

- Carboxylic acid group : Located at the 5-position, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 178.18 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and enzyme inhibitory properties.

Enzyme Inhibition

Pyrimidine derivatives have been studied for their role as enzyme inhibitors. For instance, preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The exact mechanisms are still under investigation but may involve binding to active sites or altering enzyme conformation.

Antioxidant Activity

Recent studies have shown that related compounds possess antioxidant properties. The presence of hydroxyl and methoxy groups in the structure can enhance radical scavenging activities. For example, a study demonstrated that derivatives with similar structures exhibited significant antioxidant potential with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies

- Antioxidant Potential : In a comparative study of various pyrimidine derivatives, this compound was evaluated alongside other compounds for its ability to scavenge free radicals. The findings indicated moderate antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Enzyme Interaction Studies : A study focused on the interaction of pyrimidine derivatives with specific enzymes revealed that this compound could act as an inhibitor of certain kinases involved in cancer pathways. This highlights its potential role in cancer therapy through targeted inhibition .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The carboxylic acid group may facilitate interactions with enzyme active sites.

- Modulation of Signaling Pathways : By inhibiting specific kinases or enzymes, it may alter cellular signaling pathways related to proliferation and survival.

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid?

Answer:

A common approach involves the oxidation of a methyl-substituted pyrimidine precursor. For example, potassium permanganate (KMnO₄) in aqueous acidic or basic conditions can oxidize methyl groups to carboxylic acids. A related method was demonstrated for synthesizing methoxypyridinecarboxylic acids, where 5-methoxy-2-methylpyridine was oxidized with KMnO₄ under reflux to yield the carboxylic acid derivative in 47% yield after recrystallization . For pyrimidine derivatives, ester intermediates (e.g., ethyl or methyl esters) may also be hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

Key Considerations:

- Optimize reaction temperature (e.g., 90–95°C for KMnO₄ oxidation) to balance yield and side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Answer:

Single-crystal X-ray diffraction is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXS, SHELXD, SHELXL) is widely used for solving and refining crystal structures. For pyrimidine derivatives, key parameters include:

- Data collection: At low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement: Use high-resolution data (R factor < 0.05) and validate bond lengths/angles against similar structures (e.g., 4,6-dichloro-5-methoxypyrimidine shows planarity with methoxy group deviation of 1.082 Å) .

- Validation: Check for short contacts (e.g., Cl–N interactions at ~3.1 Å) to confirm packing stability .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization: Use solvents like ethanol/water mixtures for high-purity crystals. For example, methoxypyridinecarboxylic acids were recrystallized via copper salt formation to remove impurities .

- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol (e.g., 5–10% MeOH) resolves polar carboxylic acids from non-polar byproducts .

Advanced: How can co-crystallization strategies enhance the stability or bioavailability of this compound?

Answer:

Co-crystals/salts with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) improve stability. For pyrimidines, recurring synthons include:

- Linear Heterotetramer (LHT): Forms between the pyrimidine’s amino group and carboxylic acid’s hydroxyl .

- Cyclic Heterotetramer (CHT): Observed in 30% of pyrimidine co-crystals, enhancing thermal stability .

Method: Screen co-formers (e.g., citric acid, succinic acid) via solvent-drop grinding or slow evaporation.

Advanced: How does solvent choice impact the compound’s stability during storage?

Answer:

- DMSO Instability: Substituted pyrimidines may degrade in DMSO due to oxidation or nucleophilic attack. For example, 5-aminopyrimidines showed decomposition in DMSO after 24 hours .

- Recommended Storage: Use anhydrous aprotic solvents (e.g., acetonitrile) or store as a lyophilized powder below -20°C .

Advanced: What spectroscopic techniques resolve ambiguities in characterizing hygroscopic derivatives?

Answer:

- 1H NMR: Use deuterated DMSO or CDCl₃ with moisture-free protocols. For example, hydroxylimino-dihydropyrimidines showed distinct δ 8.50 ppm for COOH protons .

- IR Spectroscopy: Carboxylic acid C=O stretches appear at ~1676 cm⁻¹, while N–H stretches occur near 3390 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., exact mass 210.1044594 for related pyrimidine esters) .

Advanced: How do substituent variations affect biological activity in pyrimidine-5-carboxylic acid derivatives?

Answer:

- Antimicrobial Activity: Hydroxyimino substituents at position 2 enhance activity against Gram-positive bacteria. For example, bromophenyl derivatives showed MIC values <10 µg/mL .

- Thymidine Phosphorylase Inhibition: 6-Chloro substituents improve inhibitory potency (IC₅₀ ~0.1 µM) by mimicking the substrate’s electronic profile .

Advanced: What computational methods predict the compound’s reactivity in drug design?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking: Use PyMOL or AutoDock to model interactions with biological targets (e.g., thymidine phosphorylase active site) .

Advanced: How are contradictions in spectroscopic data resolved for structurally similar analogs?

Answer:

- Case Study: Discrepancies in 1H NMR shifts for methoxy groups (δ 3.85–4.0 ppm) arise from solvent polarity or hydrogen bonding. Compare data across solvents (CDCl₃ vs. DMSO-d₆) .

- Validation: Cross-reference with X-ray data (e.g., methoxy group planarity) to confirm assignments .

Advanced: What assays evaluate the antioxidative potential of this compound?

Answer:

- DPPH Radical Scavenging: Measure absorbance at 517 nm; IC₅₀ values <50 µM indicate strong activity .

- Lipid Peroxidation Inhibition: Use rat liver microsomes with thiobarbituric acid reactive substances (TBARS) assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。